Diglycolic bis((4-(dimethylamino)benzylidene)hydrazide)
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Overview
Description
Diglycolic bis((4-(dimethylamino)benzylidene)hydrazide) is a chemical compound with the molecular formula C22H28N6O3 and a molecular weight of 424.507 g/mol . This compound is known for its unique structure, which includes two dimethylamino groups and a hydrazide linkage. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diglycolic bis((4-(dimethylamino)benzylidene)hydrazide) typically involves the condensation reaction between diglycolic acid and 4-(dimethylamino)benzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diglycolic bis((4-(dimethylamino)benzylidene)hydrazide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of reactive hydrazide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Diglycolic bis((4-(dimethylamino)benzylidene)hydrazide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential anticancer properties due to its ability to bind to DNA and inhibit tumor growth.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of diglycolic bis((4-(dimethylamino)benzylidene)hydrazide) involves its interaction with molecular targets such as DNA and proteins. The compound can form stable complexes with DNA, leading to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it induces apoptosis in cancer cells by disrupting their genetic material .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(dimethylamino)benzylidene)pentane-2,4-dione (DBPD)
- 3-(3-(4-dimethylamino)phenyl)allylidene)pentane-2,4-dione (DPAPD)
Uniqueness
Diglycolic bis((4-(dimethylamino)benzylidene)hydrazide) is unique due to its dual hydrazide linkage and the presence of dimethylamino groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits stronger DNA binding affinity and greater potential for anticancer applications .
Properties
Molecular Formula |
C22H28N6O3 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethoxy]acetamide |
InChI |
InChI=1S/C22H28N6O3/c1-27(2)19-9-5-17(6-10-19)13-23-25-21(29)15-31-16-22(30)26-24-14-18-7-11-20(12-8-18)28(3)4/h5-14H,15-16H2,1-4H3,(H,25,29)(H,26,30)/b23-13+,24-14+ |
InChI Key |
GUUPBYIBCRCKJK-RNIAWFEPSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)/C=N/NC(=O)COCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)COCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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